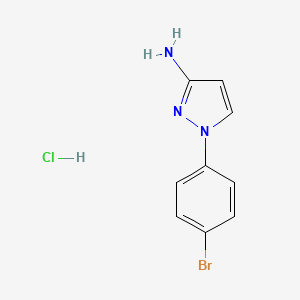

1-(4-bromophenyl)-1H-pyrazol-3-amine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3.ClH/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13;/h1-6H,(H2,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBQNKJRDXXXFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=N2)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Modular One-Pot Synthesis of 3,5-Disubstituted Pyrazoles

A highly efficient method reported involves the reaction of hydrazones derived from aryl aldehydes with substituted acetophenones under catalytic iodine and acid conditions in ethanol. This method affords 3,5-diarylpyrazoles, which can be adapted to introduce a 4-bromophenyl group at N-1 by selecting appropriate brominated acetophenones or hydrazones.

- Reaction conditions: Reflux in ethanol with catalytic I2 and HCl, using dimethyl sulfoxide as an oxidant.

- Yields: Up to 92% isolated yield under optimized conditions.

- Advantages: Mild conditions, good functional group tolerance, and modularity allowing diverse substitution patterns.

- Example: Reaction of 2-bromoacetophenone with an aryl hydrazone yields the corresponding 3,5-disubstituted pyrazole bearing the 4-bromophenyl substituent.

| Entry | Phenacyl Derivative | Equiv Hydrazone | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4 | 2-Bromoacetophenone | 1.4 | 0.5 | 92 |

Detailed Stepwise Synthesis from Patented Routes

A patented synthesis method for a closely related compound, 5-bromo-1-methyl-1H-pyrazol-3-amine (structurally similar to 1-(4-bromophenyl)-1H-pyrazol-3-amine), provides a robust, scalable, and safe synthetic route avoiding hazardous reagents:

Stepwise Synthetic Route

| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Condensation to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Diethyl butynedioate + methylhydrazine in diethyl ether, cooled to −10 °C, then heated to 100 °C | 76.0 | Formation of pyrazole ring by cyclocondensation |

| 2 | Bromination to ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | Tribromooxyphosphorus in acetonitrile, reflux 15 h | 55.9 | Introduction of bromine at 5-position of pyrazole ring |

| 3 | Hydrolysis to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | Sodium hydroxide in ethanol, room temp, 2 h | 93.2 | Conversion of ester to acid |

| 4 | Substitution to tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate | Dimethyl azidophosphate + tert-butyl alcohol in DMF, 100 °C, 4 h | 50.4 | Carbamate formation at 3-position |

| 5 | Hydrolysis to 5-bromo-1-methyl-1H-pyrazol-3-amine | 50% trifluoroacetic acid in dichloromethane, room temp, 1 h | 68.6 | Removal of protecting groups to yield amine |

This route is notable for:

Adaptation for 1-(4-bromophenyl)-1H-pyrazol-3-amine

While the patent focuses on the methyl-substituted pyrazole, similar strategies apply for the 4-bromophenyl substituent at N-1:

- The 4-bromophenyl group can be introduced via condensation of 4-bromophenylhydrazine with 1,3-dicarbonyl compounds or suitable diketones.

- Subsequent functionalization at the 3-position to introduce the amine group can be achieved via carbamate intermediates and acid hydrolysis.

- Formation of the hydrochloride salt is achieved by treatment with hydrochloric acid.

Alternative Microwave-Assisted and Continuous Flow Methods

Recent advances include microwave-assisted synthesis and continuous flow protocols for pyrazole derivatives bearing 4-bromophenyl substituents:

- Microwave-assisted condensation of 4-bromophenylhydrazine with 1,3-dicarbonyl compounds dramatically reduces reaction times from days to minutes.

- Continuous flow synthesis enables rapid, scalable production with improved yields and reproducibility.

- These methods facilitate the synthesis of 1-(4-bromophenyl)-1H-pyrazol-3-amine derivatives and their hydrochloride salts with enhanced efficiency.

Summary Table of Preparation Methods

Research Findings and Analysis

- The modular one-pot method allows flexible substitution patterns and is suitable for library synthesis of pyrazole derivatives with potential biological activity.

- The patented method emphasizes safety and scalability, critical for industrial production of pyrazole amine intermediates.

- Microwave and flow chemistry techniques represent the frontier in accelerating synthesis, reducing waste, and improving reproducibility.

- The formation of the hydrochloride salt enhances compound stability and facilitates handling for further applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-bromophenyl)-1H-pyrazol-3-amine hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Sodium ethoxide, potassium carbonate, and appropriate nucleophiles.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Oxidation: Pyrazole N-oxides.

Reduction: Corresponding amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: Building Block for Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It can undergo various reactions, including:

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles.

- Coupling Reactions : It participates in Suzuki-Miyaura coupling to form biaryl compounds.

- Oxidation and Reduction : The compound can be oxidized or reduced to yield different derivatives.

| Reaction Type | Description | Common Conditions |

|---|---|---|

| Substitution | Replacement of bromine with nucleophiles | Base (e.g., NaOH) |

| Coupling | Formation of biaryl compounds | Palladium catalysts |

| Oxidation | Conversion to oxidized derivatives | Oxidizing agents (e.g., KMnO4) |

| Reduction | Formation of reduced forms | Reducing agents (e.g., NaBH4) |

Biological Applications

Research indicates that 1-(4-bromophenyl)-1H-pyrazol-3-amine hydrochloride exhibits potential biological activities:

- Antimicrobial Activity : Studies have shown efficacy against various bacteria and fungi.

- Anticancer Properties : Its interaction with specific molecular targets suggests potential as an anticancer agent.

- Inflammatory Response Modulation : Molecular docking studies indicate that it may bind to enzymes involved in inflammatory pathways.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Pharmaceutical Development

The compound is being investigated for various pharmacological properties:

- Mechanism of Action : The bromophenyl group enhances binding affinity to biological targets, leading to diverse therapeutic effects.

- Potential Therapeutic Uses : It is being studied for applications in treating infections and inflammatory diseases.

Wirkmechanismus

The mechanism of action of 1-(4-bromophenyl)-1H-pyrazol-3-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary depending on the specific compound synthesized from this intermediate.

Vergleich Mit ähnlichen Verbindungen

Halogen Substitution Effects

- Bromine vs. Chlorine/Fluorine : Bromine's larger atomic radius (1.85 Å vs. Cl: 1.75 Å, F: 1.47 Å) enhances polarizability and halogen bonding strength, critical for protein-ligand interactions . Chlorine derivatives (e.g., 1-(4-chlorophenyl)-1H-pyrazol-3-amine) may exhibit weaker binding but improved solubility due to reduced hydrophobicity. Fluorine, being highly electronegative, improves metabolic stability and bioavailability, as seen in 1-(4-fluorophenyl)-cyclopenta[C]pyrazol-3-amine hydrochloride .

Solubility and Salt Forms

Hydrochloride salts are common across these compounds (e.g., 1-(difluoromethyl)-1H-pyrazol-3-amine hydrochloride) to improve aqueous solubility, a critical factor in drug formulation .

Research Findings and Implications

- Kinase Inhibition : Bromophenyl pyrazoles are explored as kinase inhibitors due to bromine's halogen bonding with ATP-binding pockets. Comparative studies suggest bromine derivatives exhibit stronger inhibition than chlorine analogues .

- Metabolic Stability : Fluorinated derivatives (e.g., 1-(4-fluorophenyl)-cyclopenta[C]pyrazol-3-amine hydrochloride) show prolonged half-lives in vivo, attributed to fluorine's resistance to oxidative metabolism .

- Synthetic Utility : The adamantane-substituted pyrazole demonstrates versatility in targeting sterically demanding enzymes, highlighting the role of substituent bulkiness in drug design .

Biologische Aktivität

1-(4-bromophenyl)-1H-pyrazol-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its anticancer, anti-inflammatory, and antimicrobial activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C9H9BrN3·HCl

- Molecular Weight : 260.55 g/mol

Biological Activity Overview

Research indicates that compounds in the pyrazole class exhibit a range of biological activities, particularly in oncology and infectious disease treatment. The following sections outline specific activities associated with this compound.

Anticancer Activity

Numerous studies have demonstrated the potential of pyrazole derivatives as anticancer agents. For instance:

- Mechanism of Action : Pyrazole derivatives are known to inhibit various kinases involved in cancer progression, such as BRAF(V600E) and EGFR. The inhibition of these pathways can lead to reduced tumor growth and proliferation.

- Case Study : In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The compound's ability to induce apoptosis in these cells was noted, suggesting its potential as a therapeutic agent against malignancies .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented:

- Mechanism : These compounds often act by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This action can mitigate inflammation in various conditions.

- Research Findings : Studies have indicated that this compound reduces nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), demonstrating its potential utility in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been explored extensively:

- Activity Spectrum : Research shows that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

- Case Study : A study evaluating the compound's antibacterial properties reported minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent .

Summary of Biological Activities

| Biological Activity | Mechanism of Action | Notable Findings |

|---|---|---|

| Anticancer | Inhibition of kinases (e.g., BRAF, EGFR) | Significant cytotoxicity against MDA-MB-231 and HepG2 cells |

| Anti-inflammatory | Inhibition of cytokine production | Reduced NO production in LPS-stimulated macrophages |

| Antimicrobial | Disruption of bacterial cell integrity | Effective against S. aureus and E. coli with low MIC values |

Q & A

Basic: What are the recommended synthetic routes for 1-(4-bromophenyl)-1H-pyrazol-3-amine hydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization and condensation reactions. A common approach involves reacting substituted hydrazines with β-ketoesters or aldehydes under microwave irradiation (50–120°C) to form the pyrazole core . For example, microwave-mediated reactions (e.g., 3-tert-butyl-N-4-chlorobenzyl-1-phenyl-1H-pyrazol-5-amine with 4-chlorobenzaldehyde) yield high-purity products (up to 85% yield) due to controlled thermal activation . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

- Catalysts : Phosphorous oxychloride (POCl₃) facilitates cyclization at 120°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures purity >95% .

Basic: How is the structural integrity of this compound validated?

Structural validation combines spectroscopic and crystallographic methods:

- NMR : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for bromophenyl groups) .

- X-ray crystallography : Monoclinic crystal systems (space group P2₁/c) reveal intermolecular interactions (e.g., C–H···π bonds) stabilizing dimeric arrangements .

- Mass spectrometry : ESI-MS ([M+H]⁺ peaks) confirms molecular weight alignment with theoretical values (e.g., ~285 g/mol) .

Advanced: What strategies resolve contradictions in pharmacological activity data for this compound?

Discrepancies in reported IC₅₀ values (e.g., anti-cancer assays) may arise from:

- Cell line variability : MDA-MB-231 (breast cancer) vs. HeLa (cervical cancer) may show differential uptake due to membrane transporter expression .

- Assay conditions : Pre-incubation time (24 vs. 48 hours) affects compound stability in media .

- Control normalization : Use of housekeeping genes (e.g., GAPDH vs. β-actin) alters baseline activity comparisons .

Resolution : Standardize protocols (e.g., CLSI guidelines) and validate findings across ≥3 independent replicates .

Advanced: How can computational modeling predict the binding interactions of this compound with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential targets like urokinase receptors (uPAR) or kinase domains:

- Ligand preparation : Protonate the pyrazole amine at physiological pH (7.4) for accurate charge assignment .

- Binding site analysis : Grid boxes centered on uPAR’s SMB domain (PDB: 3BT2) prioritize hydrophobic pockets accommodating bromophenyl groups .

- MD simulations : 100-ns trajectories (AMBER force field) assess binding stability (RMSD <2 Å) .

Advanced: What are the key considerations for designing derivatives to enhance metabolic stability?

Derivative design focuses on:

- Halogen substitution : Fluorine at para-positions reduces oxidative metabolism (CYP3A4 inhibition assays) .

- Steric hindrance : Bulky substituents (e.g., trifluoromethyl) at the 4-position lower hepatic clearance in rat microsomes .

- Prodrug strategies : Esterification of the amine group (e.g., acetylation) improves oral bioavailability (Caco-2 permeability >1 × 10⁻⁶ cm/s) .

Safety: What precautions are critical when handling this compound in the laboratory?

- PPE : Nitrile gloves, lab coat, and safety goggles are mandatory .

- Ventilation : Use fume hoods to avoid inhalation (vapor pressure: ~0.1 mmHg at 25°C) .

- Spill management : Absorb with inert material (vermiculite), seal in containers, and dispose as hazardous waste (EPA Code D001) .

- First aid : For skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists .

Analytical: How are impurities quantified in synthesized batches of this compound?

- HPLC : C18 columns (4.6 × 250 mm, 5 µm), mobile phase (acetonitrile/0.1% TFA), and UV detection (254 nm) detect impurities <0.1% .

- LC-MS : Identifies side products (e.g., dehalogenated analogs) via exact mass matching (±5 ppm) .

- Stability studies : Accelerated degradation (40°C/75% RH for 6 months) monitors hydrolytic byproducts (e.g., free amine formation) .

Mechanistic: What experimental models validate the compound’s anti-inflammatory activity?

- In vitro : Inhibition of COX-2 (IC₅₀ ~5 µM) in LPS-stimulated RAW 264.7 macrophages (ELISA for PGE₂) .

- In vivo : Carrageenan-induced paw edema in rats (dose: 10 mg/kg, i.p.) shows 40% reduction in swelling vs. controls .

- Target validation : siRNA knockdown of NF-κB p65 reverses anti-inflammatory effects, confirming pathway involvement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.